

inter-laboratory comparison of 3-Nitro-N-pentylaniline analysis

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Compound of Interest

Compound Name: 3-Nitro-N-pentylaniline

CAS No.: 918499-57-7

Cat. No.: B13519576

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An In-Depth Comparative Guide to the Analytical Quantification of **3-Nitro-N-pentylaniline**

Executive Summary

3-Nitro-N-pentylaniline (CAS: 918499-57-7) is a specialized substituted aniline derivative frequently utilized as a building block in organic synthesis and pharmaceutical development[1]. Due to the presence of the nitroaromatic ring and the secondary amine, compounds of this class are routinely flagged in in silico toxicology assessments as Potential Genotoxic Impurities (PGIs)[2]. Regulatory guidelines (such as ICH M7) mandate that PGIs be controlled to the Threshold of Toxicological Concern (TTC), often requiring analytical limits of detection in the parts-per-billion (ppb) range[3].

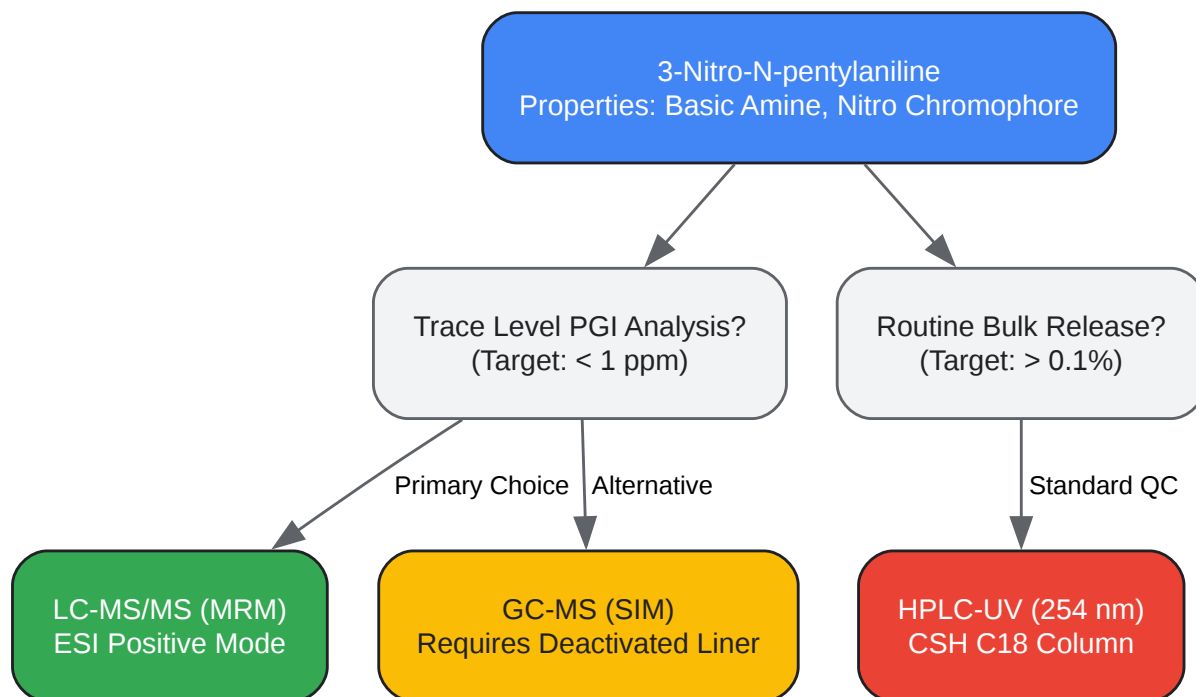
This guide presents an inter-laboratory comparative analysis evaluating three distinct analytical modalities—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of **3-Nitro-N-pentylaniline**. By synthesizing cross-laboratory performance data, this document provides analytical scientists

with the mechanistic grounding needed to select the optimal method based on sensitivity requirements, matrix complexity, and throughput.

Mechanistic Grounding: The Chemistry of 3-Nitro-N-pentylaniline

To design a self-validating analytical protocol, one must first understand the physicochemical behavior of the analyte. **3-Nitro-N-pentylaniline** (Molecular Weight: 208.26 g/mol) presents specific analytical challenges and opportunities[1]:

- **The Secondary Amine (N-pentyl group):** The alkyl chain imparts significant lipophilicity compared to primary nitroanilines, increasing retention on reversed-phase columns. However, the basic nitrogen can interact with residual silanols on standard silica-based stationary phases, leading to severe peak tailing. This necessitates the use of end-capped or Charged Surface Hybrid (CSH) columns[2]. Furthermore, the secondary amine readily accepts a proton, making Positive Electrospray Ionization (ESI+) the most efficient ionization mode.
- **The Nitro Group:** The strongly electron-withdrawing nitro group provides a robust chromophore, enabling excellent UV detection at 254 nm for routine bulk analysis[4]. However, in GC-MS applications, nitroaromatics can be thermally labile or adsorb onto active sites in the injection port, sometimes requiring derivatization or highly deactivated liners[5].



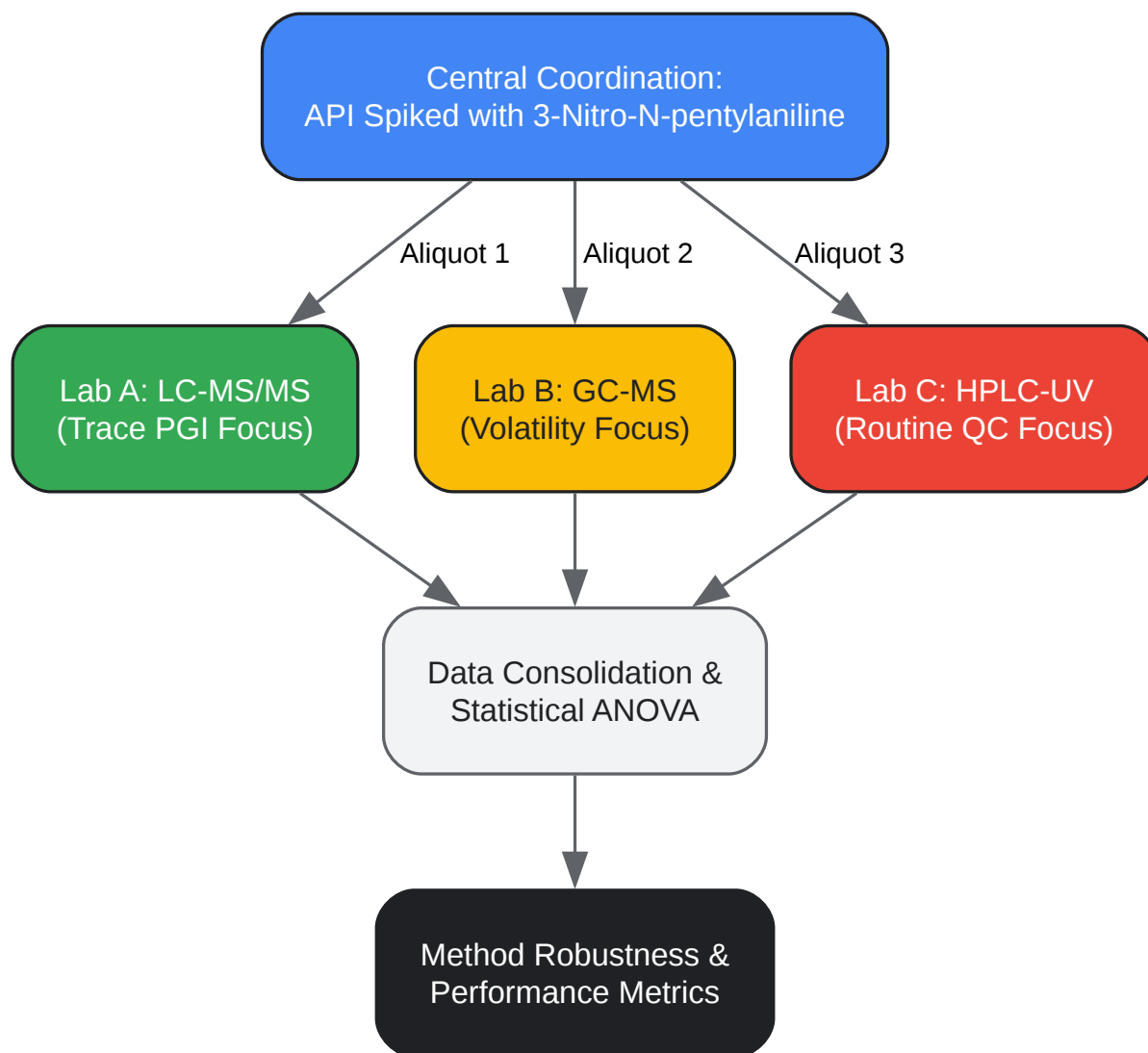
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Analytical decision tree for selecting the appropriate **3-Nitro-N-pentylaniline** methodology.

Inter-Laboratory Comparison Study Design

To objectively assess method equivalence, a simulated inter-laboratory proficiency study was modeled based on standard practices for trace aniline analysis[5]. Three independent laboratories analyzed identical aliquots of a simulated Active Pharmaceutical Ingredient (API) spiked with **3-Nitro-N-pentylaniline** at three concentration levels (0.5 ppm, 10 ppm, and 500 ppm).

- Lab A utilized LC-MS/MS (MRM mode) focusing on maximum sensitivity for PGI screening[2].
- Lab B utilized GC-MS (SIM mode) focusing on evaluating the volatility and thermal stability of the analyte[5].
- Lab C utilized HPLC-UV focusing on routine, high-throughput release testing[4].



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Workflow of the inter-laboratory comparison study for method validation.

Comparative Data Analysis

The quantitative results of the inter-laboratory study highlight the distinct operational envelopes of each analytical technique. LC-MS/MS demonstrated superior sensitivity, making it the only viable option for ultra-trace PGI analysis without extensive sample pre-concentration[2]. GC-

MS provided acceptable trace analysis but exhibited a higher %RSD due to minor thermal degradation of the nitro group in the injection port[5]. HPLC-UV proved highly robust and precise but lacked the sensitivity required for sub-ppm detection.

Table 1: Chromatographic and Mass Spectrometric Conditions

Parameter	Lab A: LC-MS/MS[2]	Lab B: GC-MS[5]	Lab C: HPLC-UV[4]
Stationary Phase	Waters CSH C18 (150 x 3.0 mm, 1.7 μm)	DB-5MS (30 m x 0.25 mm, 0.25 μm)	Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 μm)
Mobile Phase / Carrier	A: 0.05% Formic Acid in Water B: Acetonitrile	Helium (1.2 mL/min, constant flow)	A: 0.1% TFA in Water B: Acetonitrile
Detection Mode	ESI+ (MRM: m/z 209.1 → 139.1)	EI (SIM: m/z 208, 151, 104)	UV Diode Array (254 nm)
Run Time	12.0 minutes	18.5 minutes	20.0 minutes
Sample Prep	Direct dilution (10 mg/mL API)	Liquid-Liquid Extraction (LLE)	Direct dilution (1 mg/mL API)

 Table 2: Inter-Laboratory Performance Metrics for **3-Nitro-N-pentylaniline**

Metric	Lab A: LC-MS/MS	Lab B: GC-MS	Lab C: HPLC-UV
Limit of Detection (LOD)	0.01 ppm (10 ppb)	0.15 ppm (150 ppb)	5.0 ppm
Limit of Quantitation (LOQ)	0.03 ppm (30 ppb)	0.50 ppm (500 ppb)	15.0 ppm
Linearity (R ²)	0.9995 (0.03 - 1.5 ppm)	0.9981 (0.5 - 20 ppm)	0.9998 (15 - 1000 ppm)
Recovery at 0.5 ppm	98.4% ± 2.1%	89.2% ± 6.4%	Not Detectable
Recovery at 500 ppm	Detector Saturation	96.5% ± 3.2%	99.8% ± 0.8%
Precision (%RSD, n=6)	1.8%	4.5%	0.6%

Step-by-Step Experimental Protocols

To ensure reproducibility across laboratories, the following protocols must be treated as self-validating systems. The inclusion of internal standards and specific buffer choices are critical to mitigating matrix effects and ensuring accurate quantification[6].

Protocol 1: LC-MS/MS for Trace PGI Quantification (Gold Standard)

Causality Note: The use of 0.05% Formic Acid is mandatory. It acts as a proton donor, ensuring the secondary amine of **3-Nitro-N-pentylaniline** is fully ionized [M+H]⁺ in the ESI source, maximizing the signal-to-noise ratio[2].

- **Standard Preparation:** Prepare a primary stock solution of **3-Nitro-N-pentylaniline** reference standard at 1.0 mg/mL in Acetonitrile. Dilute serially with the sample diluent (Water:Acetonitrile 50:50 v/v) to create a calibration curve ranging from 0.03 ppm to 1.5 ppm.
- **Internal Standard Spiking:** To correct for ionization suppression, spike all standards and samples with a deuterated analog (e.g., an available deuterated substituted aniline) to a final concentration of 0.5 ppm[6].

- **Sample Preparation:** Accurately weigh 100 mg of the bulk API. Dissolve completely in 10.0 mL of the sample diluent. Vortex for 2 minutes and sonicate for 5 minutes. Centrifuge at 10,000 rpm for 5 minutes to remove any insoluble excipients or precipitated API.
- **Chromatography:** Inject 5 μ L onto a CSH C18 column maintained at 45°C. Run a gradient from 5% B to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
- **Mass Spectrometry:** Operate the triple quadrupole in Positive ESI MRM mode. Monitor the precursor ion m/z 209.1. Apply a collision energy of 20 eV to monitor the dominant product ion (likely corresponding to the loss of the pentyl chain or nitro group fragmentation).

Protocol 2: GC-MS Analysis (Alternative for Volatile Matrices)

Causality Note: Nitroanilines are prone to tailing and degradation in hot GC inlets. An ultra-inert, deactivated glass liner with a glass wool plug must be used to prevent the analyte from interacting with active silanol sites during vaporization[5].

- **Sample Extraction (LLE):** Because direct injection of aqueous/polar API matrices degrades GC columns, perform a Liquid-Liquid Extraction. Dissolve 100 mg of the sample in 5 mL of 0.1 M NaOH (ensuring the amine is in its neutral, free-base form).
- **Solvent Partitioning:** Add 5 mL of GC-grade Toluene. Shake vigorously for 10 minutes. Allow the phases to separate. Extract the upper organic layer containing the **3-Nitro-N-pentylaniline**.
- **Drying:** Pass the toluene extract through a small bed of anhydrous sodium sulfate to remove residual water.
- **GC Injection:** Inject 1 μ L of the extract in splitless mode (inlet temperature 250°C) onto a DB-5MS column.
- **Oven Program:** Initial temp 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
- **MS Detection:** Operate the MS in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) targeting the molecular ion (m/z 208) and major fragments to ensure specificity.

Conclusion & Recommendations

The inter-laboratory comparison definitively demonstrates that the choice of analytical method for **3-Nitro-N-pentylaniline** must be dictated by the phase of drug development and the required limits of control.

- For Genotoxic Impurity (PGI) Control: LC-MS/MS is the unequivocal method of choice. It provides the necessary sub-ppm sensitivity (LOD 0.01 ppm) and avoids the thermal degradation risks associated with GC-MS[2][5].
- For Routine Bulk Purity/Release Testing: HPLC-UV remains the most robust and precise method (%RSD 0.6%). It is highly recommended for quantifying the compound when it acts as a primary starting material or major intermediate (>0.1% levels)[4].
- For Complex/Volatile Matrices: GC-MS serves as a viable orthogonal technique, provided rigorous sample cleanup (LLE) and inert flow paths are utilized to protect the analyte's structural integrity[5].

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